molecular formula C12H15NO6S B4135716 3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid

3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid

Cat. No. B4135716
M. Wt: 301.32 g/mol
InChI Key: OTCCQNUYFQDCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid, also known as CAPS, is a chemical compound that is commonly used in scientific research. It is a sulfonic acid derivative of benzoic acid and is widely used in the field of biochemistry and molecular biology. CAPS has several unique properties that make it a popular choice for many researchers.

Mechanism of Action

The mechanism of action of 3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid is not fully understood. However, it is believed that 3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid acts as a proton acceptor and donor, which helps to maintain a stable pH in the buffer solution. 3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid also interacts with the surface of proteins and enzymes, which can help to stabilize their structure and prevent denaturation.
Biochemical and physiological effects:
3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid has been shown to have several biochemical and physiological effects. It has been reported to enhance the activity of several enzymes, including alkaline phosphatase and horseradish peroxidase. 3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid has also been shown to increase the solubility of hydrophobic compounds and proteins. In addition, 3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid has been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid has several advantages for lab experiments. It is a highly effective buffer in the pH range of 9.7-11.1, which makes it ideal for many biochemical and molecular biology applications. 3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid is also stable over a wide range of temperatures and can be stored for long periods of time without degradation. However, 3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid has some limitations. It is not an effective buffer at pH values below 9.7, and it can interfere with some assays, such as those involving the measurement of alkaline phosphatase activity.

Future Directions

There are several future directions for the use of 3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid in scientific research. One area of interest is the development of new 3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid derivatives with improved properties, such as increased solubility or stability. Another area of interest is the use of 3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid in drug delivery systems, as it has been shown to enhance the solubility and bioavailability of hydrophobic drugs. Finally, 3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid may have potential applications in the treatment of inflammatory diseases and cancer, although further research is needed to explore these possibilities.
Conclusion:
In conclusion, 3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid is a widely used chemical compound in scientific research. It is a highly effective buffer in the pH range of 9.7-11.1 and has several unique properties that make it a popular choice for many researchers. 3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid in scientific research, including the development of new derivatives and the exploration of its potential applications in drug delivery and disease treatment.

Scientific Research Applications

3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid is widely used in scientific research as a buffer solution. It is commonly used in electrophoresis, protein purification, and enzyme assays. 3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid has a pKa value of 10.4, which makes it an effective buffer in the pH range of 9.7-11.1. 3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylbenzoic acid is also used as a stabilizer for proteins and enzymes, as it can prevent denaturation and aggregation.

properties

IUPAC Name

3-(3-carboxypropylsulfamoyl)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-8-4-5-9(12(16)17)7-10(8)20(18,19)13-6-2-3-11(14)15/h4-5,7,13H,2-3,6H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCCQNUYFQDCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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